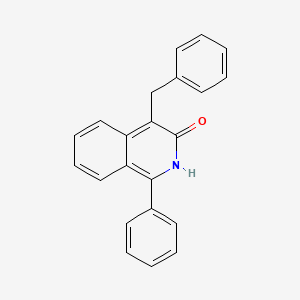

4-Benzyl-1-phenylisoquinolin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

50845-51-7 |

|---|---|

Molecular Formula |

C22H17NO |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-benzyl-1-phenyl-2H-isoquinolin-3-one |

InChI |

InChI=1S/C22H17NO/c24-22-20(15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24) |

InChI Key |

ZZVMNOMMSPJCOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(NC2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Benzyl 1 Phenylisoquinolin 3 2h One

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.gov For 4-Benzyl-1-phenylisoquinolin-3(2H)-one, these methods would provide fundamental insights into its chemical behavior.

HOMO-LUMO Analysis and Electrostatic Surface Potential Mapping

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. nih.gov The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Data for a Generic Heterocyclic Compound

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.4 | Chemical reactivity and stability |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions and predicting sites of reaction. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods like DFT can predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net TD-DFT is used to calculate electronic absorption spectra (UV-Vis). nih.gov Comparing these computationally predicted spectra with experimentally obtained data is a standard method for structural validation and refinement. eurjchem.com However, no such comparative studies have been published specifically for this compound.

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular modeling and docking are essential computational techniques for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov This is fundamental in drug discovery and design.

Elucidation of Binding Patterns and Energetics with Macromolecular Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net These studies elucidate key binding patterns, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein interaction. The calculations also provide an estimate of the binding energy, indicating the affinity of the ligand for the target. eurjchem.com While docking studies have been performed on similar isoquinoline (B145761) derivatives to identify their potential biological targets, no specific studies targeting this compound are available. nih.gov

Table 2: Example Data from a Molecular Docking Study

| Macromolecular Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 |

Note: This table contains hypothetical data to illustrate the output of a docking study and does not reflect experimental findings for this compound.

Rationalization of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches can rationalize SAR by correlating specific structural features with binding affinity and activity. nih.gov For a series of related compounds, docking studies can explain why certain modifications enhance or diminish activity. For instance, adding a hydrogen bond donor might increase binding affinity, a phenomenon that can be modeled and quantified. No computational SAR studies for derivatives of this compound have been reported.

Mechanistic Studies of Chemical Transformations via Computational Methods

Computational methods, particularly DFT, are widely used to investigate the mechanisms of chemical reactions. nih.gov These studies can map out the entire reaction pathway, identify transition states and intermediates, and calculate activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs. For this compound, such studies could elucidate its synthesis mechanism or its metabolic pathways. To date, no computational mechanistic studies focusing on this specific compound have been published.

Mechanisms of Biological Action and Pharmacological Potential of 4 Benzyl 1 Phenylisoquinolin 3 2h One Analogues in Vitro Studies

Anti-Cancer Mechanisms in Cellular Systems

The anticancer properties of isoquinolinone analogues are attributed to a multi-faceted approach that involves disrupting fundamental cellular processes required for tumor growth and survival. These mechanisms include the inhibition of critical DNA repair enzymes, interference with DNA replication machinery, modulation of signaling pathways that govern cell proliferation, and the inhibition of poly(ADP-ribose) polymerase (PARP).

Inhibition of DNA Repair Enzymes (e.g., Tyrosyl DNA Phosphodiesterase 2 - TDP2)

A key mechanism underlying the anticancer potential of isoquinolinone analogues is their ability to inhibit Tyrosyl-DNA Phosphodiesterase 2 (TDP2). TDP2 is a crucial enzyme that repairs DNA double-strand breaks created by the action of topoisomerase II (Top2), a target for widely used chemotherapeutic agents like etoposide. nih.gov By stabilizing the Top2 cleavage complex, these agents induce DNA damage and cell death. TDP2 reverses this process, contributing to drug resistance. nih.govnih.gov

Analogues such as 4-benzylideneisoquinoline-1,3(2H,4H)-diones have been identified as a new subtype of TDP2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on a series of 50 such analogues revealed that modifications at the C-4 position were critical for activity, with the benzylidene substitution proving to be optimal. nih.govnih.gov Conversely, substitutions at the N-2 position of the isoquinoline-1,3-dione core generally led to a loss of potency. nih.gov The most potent analogue from one study, compound 12q , demonstrated significant inhibition of TDP2 with a half-maximal inhibitory concentration (IC50) of 4.8 μM. nih.govnih.gov Another study identified compound 64 , an isoquinoline-1,3-dione, as a selective TDP2 inhibitor with an IC50 of 1.9 μM, showing no significant inhibition of the related enzyme TDP1. nih.gov This inhibition of TDP2 can sensitize cancer cells to Top2 poisons, potentially allowing for lower, safer doses of these established anticancer drugs and overcoming resistance. nih.gov

Interference with DNA Replication and Topoisomerase Activity

Analogues of 4-Benzyl-1-phenylisoquinolin-3(2H)-one can interfere with DNA replication and topoisomerase activity, both directly and indirectly. While some related heterocyclic structures, such as indenoisoquinolines, are known to act as direct inhibitors of topoisomerase I (Top1), stabilizing the Top1-DNA cleavage complex and leading to cell death, the primary mechanism for many isoquinolinone analogues appears to be indirect. nih.govnih.govmdpi.com

As detailed previously, the inhibition of the TDP2 DNA repair enzyme is a significant indirect mechanism. nih.gov Topoisomerase II (Top2) poisons are a class of chemotherapy drugs that function by creating covalent Top2-DNA complexes, which leads to DNA strand breaks and halts replication. nih.gov The efficacy of these drugs is often limited by the cell's ability to repair this damage, a process in which TDP2 plays a vital role. nih.govmdpi.com By inhibiting TDP2, isoquinoline-1,3-dione analogues prevent the repair of these lesions, thereby increasing the accumulation of Top2-mediated DNA damage and enhancing the cytotoxic effects of Top2 inhibitors. nih.govnih.gov This synergistic interaction represents a key strategy for interfering with DNA replication and overcoming resistance to established anticancer therapies.

Modulation of Cell Proliferation and Survival Pathways

In vitro studies have demonstrated that isoquinolinone analogues can potently inhibit cancer cell proliferation and induce programmed cell death (apoptosis) by modulating critical cellular pathways.

For instance, 3-acyl isoquinolin-1(2H)-one derivatives have been shown to reduce the viability of breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govresearchgate.net One potent analogue, compound 4f , was found to arrest the cell cycle in the G2 phase and induce apoptosis. nih.govresearchgate.net The pro-apoptotic effect was confirmed by the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of executioner caspases like caspase-3, caspase-7, and caspase-9. nih.govresearchgate.net Furthermore, this compound was shown to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are crucial for cell proliferation and survival. nih.gov

Similarly, studies on related 1-benzyl-5-bromoindolin-2-one derivatives revealed significant anti-proliferative activity against MCF-7 breast cancer and A-549 lung cancer cell lines. nih.govnih.gov The most active compound, 7d , exhibited an IC50 of 2.93 µM against MCF-7 cells. nih.gov Mechanistic investigations showed that this compound induced cell cycle arrest at the G2/M phase and significantly increased apoptosis. nih.govresearchgate.net This was accompanied by a marked increase in the levels of caspase-3, caspase-9, and the Bax/Bcl-2 ratio, confirming the activation of the intrinsic apoptosis pathway. nih.govresearchgate.net Another analogue, FX-9 (3-(p-Tolyl)isoquinolin-1-amine), was highly effective against acute lymphoblastic leukemia (ALL) cells, inducing apoptosis with IC50 values in the sub-micromolar to low micromolar range. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition Profiles

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly single-strand break repair. nih.gov PARP inhibitors have become a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several studies have identified isoquinolinone and its bioisosteres, like quinazoline-2,4(1H,3H)-dione, as potent PARP inhibitors. nih.govnih.gov

A series of para-substituted 1-benzyl-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for PARP-1 inhibitory activity, with several compounds showing IC50 values in the micromolar range (4.6 to 39.2 µM). nih.gov More advanced derivatives, incorporating a piperizinone moiety, yielded highly potent dual PARP-1/2 inhibitors, with compounds like Cpd36 exhibiting remarkable enzymatic activity in the nanomolar range (IC50 = 0.94 nM for PARP-1 and 0.87 nM for PARP-2). nih.gov

Other isoquinolinone derivatives have also shown strong PARP-1 inhibition. For example, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-methoxy derivative displayed potent activity with IC50 values of 0.45 µM and 0.21 µM, respectively. doi.org The inhibitory potency of these compounds was found to correlate strongly with their neuroprotective effects in an in vitro model of cerebral ischemia, highlighting the role of PARP-1 overactivation in neuronal cell death. doi.org The quinoxaline scaffold, considered a bioisostere of isoquinolinone, has also been used to develop potent PARP-1 inhibitors, with compound 8a showing an IC50 of 2.31 nM, approximately twice as potent as the approved drug Olaparib in the same assay. nih.gov

Antimicrobial Action Mechanisms

In addition to their anticancer properties, isoquinolinone analogues have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The mechanisms are varied, with evidence pointing towards interference with essential cellular processes, including cell wall synthesis.

Interference with Bacterial Cell Wall Synthesis

The bacterial cell wall is an essential structure for survival, making its synthesis pathway an attractive target for antibiotics. Some isoquinoline (B145761) analogues are believed to exert their antimicrobial effects by disrupting this process. Preliminary macromolecule biosynthesis assays with an alkynyl isoquinoline derivative, HSN584 , showed that it perturbs cell wall synthesis in S. aureus, as measured by the reduced incorporation of [3H] N-acetylglucosamine, a key precursor. nih.govmdpi.com

This mechanism is further supported by studies on related heterocyclic scaffolds. The bacterial cell division protein FtsZ, a homologue of eukaryotic tubulin, is essential for forming the Z-ring, which initiates septum formation and cell wall synthesis during division. nih.govnih.gov Inhibition of FtsZ leads to filamentation and cell death. acs.org While berberine, a natural isoquinoline alkaloid, is known to interfere with FtsZ polymerization, synthetic quinoline and quinazoline derivatives have also been identified as FtsZ inhibitors. frontiersin.orguts.edu.au The structural similarities between these compounds and this compound analogues suggest that targeting FtsZ and, by extension, interfering with cell wall synthesis, is a plausible mechanism of their antibacterial action. uts.edu.au

Table of Mentioned Compounds

Inhibition of DNA Gyrase and Topoisomerase IV Activity in Microorganisms

The isoquinoline scaffold is a structural motif found in various compounds investigated for antimicrobial properties through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. Research into related heterocyclic structures suggests the potential for isoquinolinone derivatives to interact with these enzymes. For instance, docking studies on some novel isoquinoline derivatives have indicated a good affinity for the DNA gyrase enzyme. researchgate.net Furthermore, certain isoindolo[1,2-a]isoquinolinone compounds, which share a core structural similarity, have been reported to possess inhibitory activities against bacterial DNA-gyrase. researchgate.net However, specific enzymatic inhibition data for this compound or its direct analogues against microbial DNA gyrase and topoisomerase IV are not extensively detailed in the current literature.

Broad-Spectrum Antimicrobial Effects

Analogues based on the isoquinoline core have demonstrated a wide range of antimicrobial activities. nih.gov Various studies have highlighted the potential of this chemical class against both bacterial and fungal pathogens.

Antibacterial Activity: Certain novel synthetic isoquinoline derivatives have shown significant bactericidal activity across a broad spectrum of bacteria. nih.gov For example, specific tricyclic isoquinoline compounds have been found to be active against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. scispace.com Another study highlighted the in vitro activity of a synthetic isoquinoline derivative against the Gram-negative bacterium Pseudomonas aeruginosa. plos.org

Antifungal Activity: The antifungal potential of the isoquinoline scaffold has also been explored. Some functionalized isoquinoline derivatives, particularly chlorinated compounds like chlorobenzoate and chlorophenylpropanoate esters, have exhibited notable antifungal activity against various fungal strains. nih.gov Research on pyrrolo[2,1-a]isoquinolin-3-one derivatives identified compounds that were among the most potent fungicide and bactericide agents in their respective series. researchgate.net The broad antimicrobial effects underscore the isoquinoline nucleus as a versatile pharmacophore for developing new anti-infective agents.

Neuropharmacological Target Engagement

Analogues of this compound have been synthesized and evaluated for their potential to interact with key enzymes in the central nervous system, namely monoamine oxidases and cholinesterases.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives, which are close structural analogues, were assessed for their inhibitory activity against the A and B isoforms of monoamine oxidase (MAO-A and MAO-B). researchgate.netnih.gov These enzymes are significant targets in the treatment of neurodegenerative disorders and depression.

From a screen of 29 derivatives, several compounds exhibited notable inhibitory action. Certain analogues showed selective inhibition of MAO-A, while others demonstrated dual inhibitory activity against both MAO-A and MAO-B. For example, compounds with a para-F (2d) or para-Cl (2j) substituent on the N-benzyl ring displayed selective and potent inhibition of MAO-A, with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. researchgate.net In contrast, compounds 2i, 2p, 2t, and 2v were identified as effective dual inhibitors of both isoforms. researchgate.netnih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues within the active sites of both MAO-A and MAO-B. researchgate.net

| Compound | Substituent on N-benzyl ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| 2d | 4-F | 1.38 | >100 | MAO-A Selective |

| 2j | 4-Cl | 2.48 | >100 | MAO-A Selective |

| 2i | 3-Cl | 10.74 | 13.63 | Dual Inhibitor |

| 2p | 4-OCH₃ | 10.82 | 15.22 | Dual Inhibitor |

| 2t | 3-OCH₃ | 11.45 | 10.37 | Dual Inhibitor |

| 2v | 2-CH₃ | 15.63 | 14.85 | Dual Inhibitor |

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The same series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives was also evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission and targeted in Alzheimer's disease therapy. researchgate.netnih.gov

The in vitro screening revealed that none of the tested compounds showed any inhibitory effect against AChE. researchgate.netnih.gov However, 12 of the 29 compounds demonstrated inhibitory activity against BChE. The most potent compound in this assay was analogue 2t, which features a meta-methoxy substituent on the N-benzyl ring, showing a 55% inhibition of BChE at a concentration of 100 μM. researchgate.net This indicates a selective inhibitory potential of this structural class for BChE over AChE.

| Compound | Substituent on N-benzyl ring | AChE Inhibition (%) at 100 µM | BChE Inhibition (%) at 100 µM |

|---|---|---|---|

| 2a-2ac | Various | None | Variable |

| 2t | 3-OCH₃ | N/A | 55.0 |

| 2u | 2-OCH₃ | N/A | 48.2 |

| 2p | 4-OCH₃ | N/A | 46.9 |

| 2v | 2-CH₃ | N/A | 45.2 |

Anti-inflammatory and Antioxidant Mechanisms

Modulation of Inflammatory Cytokines and Mediators

Isoquinolinone derivatives have been shown to possess anti-inflammatory properties by modulating key pathways involved in the inflammatory response. Studies on several analogues indicate an ability to inhibit the production of pro-inflammatory cytokines and mediators.

The mechanism often involves the inhibition of poly(ADP-ribose)polymerase (PARP), a family of enzymes that plays a role in DNA repair and inflammation. Inhibition of PARP-1 by isoquinolinone analogues can lead to the downregulation of the transcription factor NF-κB, which is a master regulator of genes encoding inflammatory cytokines. scispace.complos.org

For example, 5-Aminoisoquinolin-1-one (5-AIQ) has been shown to exert anti-inflammatory activity by modulating the expression of cytokines, resulting in the downregulation of pro-inflammatory cytokines and the stimulation of the anti-inflammatory cytokine IL-10. scispace.com Similarly, another isoquinolinone derivative, DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone), was found to significantly reduce the upregulation of pro-inflammatory mediators and cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in an animal model of acute lung injury. plos.orgnih.gov

| Compound | Mechanism | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Effect on Anti-inflammatory Cytokines (IL-10) | Reference |

|---|---|---|---|---|

| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP Inhibition, NF-κB modulation | Downregulation | Stimulation | scispace.com |

| DPQ | PARP-1 Inhibition, NF-κB modulation | Marked reduction | Not specified | plos.org |

Protection Against Oxidative Stress

One prominent example from the benzylisoquinoline alkaloid family is berberine. In vitro studies have demonstrated its ability to scavenge various free radicals. For instance, in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), berberine exhibited significant radical scavenging activity in a concentration-dependent manner. mdpi.comjst.go.jp Further studies have also highlighted its capacity to scavenge nitric oxide and superoxide radicals and to chelate iron, thereby inhibiting lipid peroxidation. mdpi.comjst.go.jp

A series of newly synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were also evaluated for their free-radical scavenging activity. mdpi.com Many of these compounds demonstrated potent scavenging of DPPH, ABTS, superoxide anion, and nitric oxide radicals. mdpi.com Similarly, novel phenolic 4-arylidene-isoquinolinones have shown good DPPH radical trapping capabilities and, in some cases, excellent activity against lipoperoxidation. nih.gov

The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. The general findings for related compounds are summarized in the table below.

Table 1: In Vitro Antioxidant Activity of Selected Isoquinoline Analogues

| Compound/Analogue Class | Assay | Results | Reference |

|---|---|---|---|

| Berberine | DPPH radical scavenging | Concentration-dependent scavenging | mdpi.comjst.go.jp |

| Berberine | ABTS radical scavenging | Concentration-dependent scavenging | mdpi.comjst.go.jp |

| Berberine | Nitric oxide scavenging | Demonstrated activity | mdpi.comjst.go.jp |

| Berberine | Superoxide scavenging | Demonstrated activity | mdpi.comjst.go.jp |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS, O₂⁻, NO scavenging | Potent scavenging activity | mdpi.com |

| Phenolic 4-arylidene-isoquinolinones | DPPH radical trapping | Good activity | nih.gov |

| Phenolic 4-arylidene-isoquinolinones | Lipoperoxidation inhibition | Excellent activity for some analogues | nih.gov |

This table is representative of the activities of related isoquinoline structures, as specific data for this compound is not available.

Other Investigated Biological Activities (In Vitro)

Beyond their potential antioxidant effects, isoquinoline-based compounds have been explored for a variety of other therapeutic applications, including as antimicrobial and antiviral agents.

Anti-malarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. The 4-aminoquinoline scaffold, a close relative of the isoquinoline core, has been a cornerstone of antimalarial drug development, with chloroquine being a notable example. nih.govresearchgate.net Research into isoquinoline derivatives has also shown promise.

While specific data for this compound is not available, studies on other isoquinoline analogues have demonstrated in vitro antiplasmodial activity. For instance, various bisbenzylisoquinoline (BBIQ) alkaloids have been tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. hilarispublisher.com The activity of these compounds is often linked to their ability to interfere with hemozoin formation in the parasite's food vacuole. nih.gov The structural features of the BBIQ alkaloids, such as the stereochemistry at certain carbon atoms and the nature of the ether bridges, have been shown to be important for their selective action against resistant malaria strains. hilarispublisher.com

The table below presents findings for some 4-aminoquinoline and bisbenzylisoquinoline analogues, which can provide a contextual understanding of the potential for this class of compounds.

Table 2: In Vitro Anti-malarial Activity of Selected Quinoline and Isoquinoline Analogues

| Compound/Analogue Class | Parasite Strain | Activity | Reference |

|---|---|---|---|

| 4-Aminoquinoline analogues | P. falciparum (NF54, K1) | Active against both sensitive and resistant strains | nih.gov |

| Bisbenzylisoquinoline alkaloids (e.g., Tetrandrine) | P. falciparum (CQ-sensitive & CQ-resistant) | Potent and selective activity against resistant strains | hilarispublisher.com |

| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives | P. falciparum (W2, 3D7) | Sub-micromolar to micromolar IC₅₀ values | mdpi.com |

This table illustrates the anti-malarial potential of related heterocyclic compounds in the absence of specific data for this compound.

Anti-HIV and Antiviral Activity

The isoquinoline scaffold is also a recurring motif in the design of antiviral agents, including those targeting the human immunodeficiency virus (HIV). Although in vitro data for this compound is scarce, research on related structures provides insights into their potential mechanisms of action.

A study on 4-benzyl- and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones, which share a similar substitution pattern, identified them as a new class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Several analogues in this series displayed nanomolar activity against wild-type HIV-1 and were also effective against clinically relevant mutant strains. nih.gov

Furthermore, a variety of other substituted heterocyclic compounds, including thiazolidinone derivatives, have been evaluated for their anti-HIV activity. nih.govresearchgate.net Some of these compounds have shown low to moderate activity against HIV-1 and HIV-2. nih.gov The antiviral evaluation of substituted imidazole derivatives has also identified lead compounds for the development of novel antiviral agents. nih.gov

The antiviral spectrum of isoquinoline-related compounds is not limited to HIV. For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. nih.gov

The following table summarizes the anti-HIV and antiviral activities of some related heterocyclic compounds.

Table 3: In Vitro Anti-HIV and Antiviral Activity of Selected Analogues

| Compound/Analogue Class | Virus | Mechanism/Activity | Reference |

|---|---|---|---|

| 4-Benzyl-3-dimethylaminopyridin-2(1H)-ones | HIV-1 (wild-type and mutant strains) | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) | nih.gov |

| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | HIV-1, HIV-2, Herpes simplex virus, Influenza A & B, etc. | Low to considerable antiviral activity against a panel of viruses | nih.gov |

| Substituted imidazole derivatives | Various viral strains | Identified as potential lead compounds for antiviral agents | nih.gov |

| Isoquinolone derivatives | Influenza A and B viruses | Inhibit viral polymerase activity | nih.gov |

This table provides a summary of the antiviral activities of structurally related compounds due to the limited specific data on this compound.

Advanced Applications of the Isoquinolinone Scaffold in Materials Science and Industrial Chemistry

Role in the Development of Advanced Materials

The inherent electronic and photophysical characteristics of the isoquinoline (B145761) scaffold make it a valuable component in the field of materials science. researchgate.net Derivatives of isoquinoline have been integrated into the development of sophisticated materials, including organic polymers, copolymers, and semiconductors. amerigoscientific.comresearchgate.net The planarity and aromaticity of the isoquinoline ring system facilitate π-π stacking and charge transport, which are crucial properties for organic electronic devices.

Recent research has focused on multi-substituted isoquinoline derivatives that exhibit solid-state fluorescence. globethesis.com These materials are of particular interest for their potential applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The synthesis of isoquinolines with twisted molecular conformations has led to materials with dual-state emissions and stimulus-responsive properties. globethesis.comrsc.org For instance, certain derivatives display mechanofluorochromism, where their fluorescence color changes in response to mechanical stimuli such as grinding or pressure. globethesis.com This behavior is attributed to alterations in the molecular packing and conformation in the solid state. rsc.org Additionally, some isoquinolines exhibit reversible solid-state acidochromism, changing color and fluorescence upon exposure to acid vapors due to the protonation and deprotonation of the nitrogen atom, which modifies the intramolecular charge transfer (ICT) characteristics. rsc.org

Table 1: Isoquinoline Scaffolds in Advanced Materials

| Material Type | Key Property | Potential Application |

|---|---|---|

| Isoquinoline-based polymers | Electronic conductivity | Organic semiconductors amerigoscientific.comresearchgate.net |

| Multi-substituted isoquinolines | Solid-state fluorescence | Organic Light-Emitting Diodes (OLEDs) globethesis.com |

| Twisted isoquinoline derivatives | Mechanofluorochromism | Mechanical stress sensors globethesis.comrsc.org |

Contributions to Dye and Pigment Technologies

The isoquinoline framework is a fundamental structural motif in the synthesis of various dyes and pigments. wikipedia.orgamerigoscientific.com Its extended conjugated π-electron system is responsible for absorbing light in the visible region of the electromagnetic spectrum, leading to vibrant colors. The stability and resilience of isoquinoline-based colorants to heat, light, and chemical degradation make them highly valuable for industrial applications, ensuring the longevity and fastness of dyed products. amerigoscientific.com

One notable example is Quinoline Yellow, an isoquinoline derivative utilized as a yellow dye in textiles. amerigoscientific.com The versatility of the isoquinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its photophysical properties to produce a wide spectrum of colors and shades. amerigoscientific.com

Furthermore, research has extended into developing isoquinoline-based dyes for more advanced applications. For example, imidazo[5,1-a]isoquinoline has been synthesized as a precursor for near-infrared (NIR) dyes. researchgate.net Such dyes are sought after for biomedical imaging due to the ability of NIR light to penetrate deeper into biological tissues. The design of these molecules often involves creating a donor-acceptor structure to facilitate intramolecular charge transfer, which is key to achieving the desired optical properties. nih.gov

Utilization as Fluorescent Probes

The isoquinoline scaffold is extensively used in the design of fluorescent sensors and probes for detecting various chemical species, particularly metal ions. d-nb.infoacs.org These sensors typically operate via a mechanism involving a fluorophore (the isoquinoline core) linked to a receptor unit that selectively binds to a target analyte. This binding event modulates the fluorescence properties of the isoquinoline core, leading to a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. nih.gov

A common mechanism employed in these probes is photoinduced electron transfer (PET). nih.govmdpi.com In the absence of the target analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte (e.g., a metal cation) to the receptor, the electron transfer process is inhibited, restoring the fluorescence of the isoquinoline unit. mdpi.com Pyrazolo[3,4-b]quinoline derivatives, which are structurally related to isoquinolines, have been effectively used as "ON-OFF" fluorescent sensors for cations like Zn²⁺. nih.gov

Isoquinoline derivatives have proven to be particularly effective as fluorescent sensors for zinc ions (Zn²⁺). acs.org For example, hexadentate nitrogen ligands like 1-isoTQEN and 3-isoTQEN, which are based on an ethylenediamine backbone with isoquinolylmethyl arms, exhibit enhanced fluorescence upon binding to zinc. acs.org These probes show a shift to lower-energy wavelengths and increased fluorescence intensity compared to their quinoline counterparts. acs.org

Beyond ion detection, isoquinoline derivatives also serve as fluorescent dyes for biological imaging. d-nb.info Highly functionalized 3-hydroxyisoquinolines have been developed that emit a strong blue fluorescence and have been shown to localize within the cell nuclei of organisms, highlighting their potential as novel nuclear stains for cellular imaging applications. d-nb.info

Table 2: Photophysical Properties of Selected Isoquinoline-Based Fluorescent Probes

| Compound Type | Excitation Max (λex) | Emission Max (λem) | Target Analyte | Reference |

|---|---|---|---|---|

| 3-Hydroxyisoquinoline Derivative | 358-383 nm | 395-446 nm | Cell Nuclei | d-nb.info |

| Pyrazolo[3,4-b]quinoline Derivative | ~390 nm | ~460-480 nm | Zn²⁺ | mdpi.com |

| 1-isoTQEN | Not specified | Not specified | Zn²⁺ | acs.org |

Future Research Directions and Translational Perspectives for 4 Benzyl 1 Phenylisoquinolin 3 2h One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the future exploration of 4-benzyl-1-phenylisoquinolin-3(2H)-one and its analogs. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions provide foundational strategies for isoquinoline (B145761) synthesis, future research should focus on innovative and sustainable approaches. mdpi.com

Modern synthetic chemistry offers a toolkit of reactions that could be adapted for the synthesis of this specific isoquinoline derivative. For instance, transition-metal-catalyzed cross-coupling reactions could be explored to introduce the benzyl (B1604629) and phenyl groups onto the isoquinoline core with high efficiency and regioselectivity. Furthermore, C-H activation methodologies present an atom-economical alternative to traditional functionalization strategies, potentially simplifying the synthesis and reducing waste.

Future synthetic research could focus on the strategies outlined in the table below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and broad substrate scope. | Catalyst cost and toxicity, optimization of reaction conditions. |

| C-H Activation | Atom economy, reduced pre-functionalization steps. | Selectivity challenges, directing group requirements. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Availability of suitable photocatalysts, light source requirements. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

In-depth Mechanistic Understanding of Biological Interactions at the Molecular Level

A thorough understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. Given the structural similarities to other isoquinoline derivatives, it is plausible that this compound may exhibit a range of pharmacological activities. For instance, related compounds have shown affinity for dopamine (B1211576) receptors and activity as monoamine oxidase (MAO) inhibitors. nih.govnih.gov

Future research should employ a battery of biochemical and biophysical assays to identify and characterize the molecular targets of this compound. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify binding partners and quantify the thermodynamics of these interactions.

Once a primary target is identified, detailed mechanistic studies will be necessary. For example, if the compound is found to be an enzyme inhibitor, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). If it interacts with a receptor, downstream signaling pathways should be investigated to understand its functional effects. X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing the precise molecular interactions that govern its activity.

Rational Design of Derivatives with Enhanced Target Specificity and Potency

Building upon a solid mechanistic understanding, the rational design of derivatives of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the core structure and observing the effects on biological activity.

Key areas for modification on the this compound scaffold include:

Substitutions on the Phenyl and Benzyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions on the aromatic rings can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the target.

Modifications of the Isoquinolinone Core: Alterations to the heterocyclic ring system, such as N-alkylation or substitution at other available positions, could influence the compound's solubility, metabolic stability, and target engagement.

Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be critical, as biological activity is often stereospecific.

The following table presents a hypothetical SAR study, illustrating how systematic modifications could influence inhibitory activity against a putative target enzyme.

| Derivative | R1 (Phenyl Ring) | R2 (Benzyl Ring) | IC50 (nM) |

| Parent Compound | H | H | 150 |

| Derivative 1 | 4-Cl | H | 75 |

| Derivative 2 | H | 4-OCH3 | 120 |

| Derivative 3 | 4-Cl | 4-OCH3 | 50 |

| Derivative 4 | 3-NO2 | H | >1000 |

Integration of Computational and Experimental Approaches for Drug Discovery Lead Optimization

The synergy between computational and experimental methods is a powerful paradigm in modern drug discovery. For this compound, computational tools can be leveraged at various stages of the research and development pipeline to accelerate the optimization process.

Molecular Docking and Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode of this compound and to screen virtual libraries of related compounds to identify new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions that contribute to binding affinity.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification and mitigation of potential liabilities.

The integration of these computational approaches with experimental validation will create an iterative cycle of design, synthesis, and testing, ultimately leading to the development of optimized lead compounds with desirable therapeutic profiles.

Q & A

Q. What validated synthetic methodologies exist for 4-Benzyl-1-phenylisoquinolin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling substituted isoquinolinone precursors with benzyl halides or aryl boronic acids under Suzuki-Miyaura conditions. For example, in analogous syntheses, 3-phenylquinoxalin-2(1H)-one derivatives were alkylated using benzyl chloride in the presence of potassium carbonate and tetra--butylammonium bromide, achieving yields up to 85% after recrystallization . Reaction optimization includes:

- Catalyst selection : Pd-based catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.

- Purification : Silica gel chromatography or recrystallization from ethanol improves purity .

Table 1 : Representative Synthesis Conditions for Isoquinolinone Derivatives

| Precursor | Reagent | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenylquinoxalin-2(1H)-one | Benzyl chloride | KCO, DMF | 85 | >95 | |

| 6-Amino-substituted isoquinolinone | Phthalic anhydride | Acetic acid | 70–80 | >90 |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns and regiochemistry. For example, benzyl protons typically resonate at δ 4.5–5.0 ppm, while aromatic protons appear in δ 6.5–8.0 ppm .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or OLEX2) resolves bond lengths, angles, and molecular conformation. ORTEP-III visualizes thermal ellipsoids and validates stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 371.399, observed 371.402) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining molecular conformation?

- Methodological Answer :

- Twinning Analysis : SHELXL detects and refines twinned datasets (common in orthorhombic systems) via the TWIN/BASF commands .

- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered benzyl/phenyl groups.

- Validation Tools : PLATON or Mercury cross-checks geometric parameters against Cambridge Structural Database (CSD) entries .

Table 2 : Crystallographic Data for Related Isoquinolinone Derivatives

| Compound | Space Group | R Factor (%) | Bond Length (Å) | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-phenylquinoxalin-2(1H)-one | P/c | 6.8 | C–N: 1.335 | |

| 1-Benzyl-2,3-dihydroquinolin-4(1H)-one | P | 6.8 | C=O: 1.225 |

Q. What strategies address inconsistencies in NMR spectral data for substituted isoquinolinones?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and C-H connectivity to assign ambiguous peaks (e.g., distinguishing benzyl vs. phenyl protons) .

- Solvent Effects : Deuterated DMSO or CDCl shifts exchangeable protons (e.g., NH or OH groups).

- Dynamic NMR : Variable-temperature studies resolve rotational barriers in hindered benzyl groups .

Q. How can computational tools predict the stability of this compound in biological matrices?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability (e.g., Gaussian09 with B3LYP/6-311+G(d,p)).

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or lipid environments (e.g., GROMACS).

- ADMET Prediction : SwissADME or pkCSM models bioavailability and metabolic pathways .

Notes on Methodological Rigor

- Data Triangulation : Combine XRD, NMR, and MS to validate structural assignments .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying solvents) to minimize batch variability .

- Ethical Reporting : Disclose crystallographic residuals (e.g., R > 5% suggests twinning) and NMR signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.